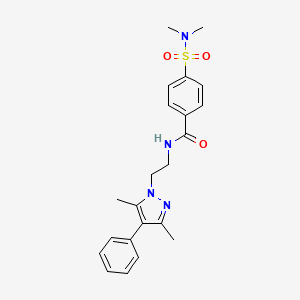

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3S/c1-16-21(18-8-6-5-7-9-18)17(2)26(24-16)15-14-23-22(27)19-10-12-20(13-11-19)30(28,29)25(3)4/h5-13H,14-15H2,1-4H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRARNWBQQQSOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting an appropriate benzoyl chloride with an amine.

Coupling Reactions: The final compound is obtained by coupling the pyrazole derivative with the benzamide derivative under suitable conditions, often using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound A : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (from )

- Core Structure : Pyrazolo[3,4-d]pyrimidine fused with a chromen-4-one system.

- Substituents: Fluorophenyl, fluoro-chromenone, and methylbenzenesulfonamide groups.

- Synthesis : Utilizes Suzuki-Miyaura cross-coupling with palladium catalysts, similar to methodologies in small-molecule drug development .

- Physical Data : Melting point 175–178°C; molecular mass 589.1 g/mol.

Compound B : N-{3-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide (from )

- Core Structure : Pyrazole-triazole hybrid with a nitrobenzene group.

- Substituents : Nitrophenyl, mercapto-triazole, and benzamide groups.

- Synthesis : Multi-step route involving heterocycle formation (pyrazole and triazole rings), indicative of complexity in achieving regioselectivity .

- Physical Data : Molecular formula C₂₁H₁₉N₇O₃S; molecular weight 449.49 g/mol.

Target Compound : N-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide

- Core Structure: Monomeric pyrazole linked to a sulfamoylbenzamide.

- Substituents : Methyl, phenyl, and dimethylsulfamoyl groups.

- Key Features : The ethyl linker provides conformational flexibility, while the dimethylsulfamoyl group offers hydrogen-bonding capacity and solubility. Absence of fluorine or nitro groups may reduce metabolic stability compared to Compound A but improve toxicity profiles.

Comparative Data Table

Research Implications

- Electronic Effects : The target compound’s dimethylsulfamoyl group is less electron-withdrawing than Compound B’s nitro group but more polar than Compound A’s fluorinated systems. This balance may optimize target binding without excessive hydrophobicity.

- Synthetic Complexity: Compound A’s chromenone-palladium coupling route is high-yield but requires specialized catalysts, whereas the target compound’s synthesis may involve simpler alkylation or amidation steps.

Biological Activity

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic compound with a complex molecular structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with dimethyl and phenyl groups linked through an ethyl chain to a sulfamoyl benzamide moiety. Its unique structure suggests multiple points of interaction with biological targets, which may contribute to its pharmacological properties.

Molecular Formula : CHNO

Molecular Weight : 396.44 g/mol

IUPAC Name : N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-4-(N,N-dimethylsulfamoyl)benzamide

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may exhibit enzyme inhibition, receptor modulation, and influence on signaling pathways relevant to disease processes.

Anticancer Activity

Research indicates that compounds similar to this compound have shown promising anticancer properties. For instance, studies on related pyrazole derivatives demonstrated submicromolar antiproliferative activity against cancer cell lines such as MIA PaCa-2. These compounds were found to inhibit mTORC1 activity and modulate autophagy, suggesting a novel mechanism for anticancer effects .

Anti-inflammatory Properties

Similar structures have been investigated for their anti-inflammatory potential. Compounds in this class have been shown to inhibit specific enzymes involved in inflammatory pathways, indicating their utility in treating inflammatory diseases. For example, thiadiazole derivatives related to the pyrazole structure exhibited significant antimicrobial and anti-inflammatory activities.

Enzyme Inhibition

The compound may also exhibit acetylcholinesterase inhibitory activity, which is relevant in the context of neurodegenerative diseases such as Alzheimer's. The inhibition of this enzyme can enhance cholinergic signaling in the brain, potentially improving cognitive function .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide, and how can reaction conditions be optimized?

- The synthesis involves coupling a pyrazole-ethylamine intermediate with a sulfamoyl-substituted benzamide derivative. Key steps include:

- Nucleophilic substitution : Reacting 3,5-dimethyl-4-phenyl-1H-pyrazole with a bromoethylamine to form the pyrazole-ethylamine intermediate.

- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the intermediate with 4-(N,N-dimethylsulfamoyl)benzoic acid.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to isolate the final product.

- Optimization tips: Monitor reactions via TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) and adjust solvent polarity to improve yields .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the pyrazole ring (δ 6.2–6.5 ppm for aromatic protons), sulfonamide group (δ 3.0–3.2 ppm for dimethyl groups), and amide linkage (δ 8.1–8.3 ppm for CONH).

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~494.2 Da).

- TLC : Use silica plates with UV visualization to track reaction progress .

Q. How do the pyrazole and sulfamoyl substituents influence the compound’s biological activity?

- The pyrazole ring enhances π-π stacking with hydrophobic enzyme pockets (e.g., cyclooxygenase or kinase targets), while the dimethylsulfamoyl group improves solubility and hydrogen-bonding potential. Comparative studies on analogs show that replacing the sulfamoyl with a methyl group reduces inhibitory activity by ~40% in in vitro assays .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound using X-ray diffraction, and how can they be addressed?

- Challenges : Poor crystal quality due to flexible ethyl linker; twinning in orthorhombic systems.

- Solutions : Optimize crystallization via vapor diffusion (e.g., DMSO/water mixtures) and use SHELXL for refinement. Implement TWINLAW commands to handle twinning and refine hydrogen-bonding networks with SHELXPRO .

Q. How should contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays) be analyzed?

- Methodological approach :

- Validate assay conditions (e.g., ATP concentration in kinase assays).

- Perform dose-response curves in triplicate and apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers.

- Cross-reference with molecular docking (AutoDock Vina) to assess binding mode consistency .

Q. What role do hydrogen-bonding patterns play in stabilizing the compound’s supramolecular assembly?

- Graph set analysis (Etter’s method) reveals N–H···O=S interactions (D₁¹ motif) between sulfamoyl groups and pyrazole C–H donors. These interactions form 1D chains along the crystallographic a-axis, stabilizing the lattice (bond distances: 2.8–3.0 Å) .

Q. How can molecular docking studies be designed to predict interactions with COX-2 or other inflammatory targets?

- Protocol :

- Prepare the protein (PDB ID: 5KIR) by removing water and adding polar hydrogens.

- Generate ligand conformers with OMEGA and dock using Glide SP mode.

- Validate docking poses by comparing with co-crystallized inhibitors (RMSD <2.0 Å).

- Prioritize poses with sulfamoyl groups near Arg120/His90 residues for hydrogen bonding .

Q. What solvent systems are optimal for improving solubility and reaction efficiency during synthesis?

- Polar aprotic solvents : DMF or DMSO enhance solubility of intermediates (up to 50 mg/mL at 25°C).

- Binary mixtures : Ethanol/water (7:3) for recrystallization, yielding >95% purity. Avoid chloroform due to sulfonamide degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.